3-Decanone
Overview
Description
3-Decanone, also known as ethyl heptyl ketone or decan-3-one, is an organic compound with the molecular formula C10H20O. It is a ketone with a ten-carbon chain and a carbonyl group located at the third carbon atom. This compound is known for its distinctive odor and is used in various industrial applications .
Biochemical Analysis
Biochemical Properties
3-Decanone plays a significant role in biochemical reactions, particularly as an intermediate in metabolic pathways. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound is involved in the oxidation of alkanes, where it acts as a substrate for specific oxidizing enzymes . Additionally, it can undergo keto-enol tautomerization, a process facilitated by enzymes that stabilize the enol form . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling molecules, leading to changes in gene expression patterns . This modulation can impact cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound’s role as a secondary metabolite suggests it may serve as a signaling molecule in intercellular communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, this compound has been shown to inhibit certain enzymes involved in fatty acid metabolism, thereby altering metabolic flux . Additionally, it can bind to transcription factors, influencing gene expression and subsequent cellular responses . These molecular interactions underscore the compound’s multifaceted role in cellular biochemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cellular health . At high doses, the compound can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and ketogenesis. It interacts with enzymes such as oxidases and dehydrogenases, which facilitate its conversion into other metabolites . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell . The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for the compound’s function in cellular processes.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and participate in localized metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Decanone can be synthesized through several methods. One common method involves the oxidation of 3-decanol using oxidizing agents such as chromic acid or potassium permanganate. Another method includes the catalytic hydrogenation of 3-decen-2-one .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of decane using oxygen in the presence of a catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Decanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents can be used for substitution reactions.
Major Products:
Oxidation: Decanoic acid.
Reduction: 3-decanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
3-Decanone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the manufacture of fragrances and flavorings
Mechanism of Action
The mechanism of action of 3-decanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions. These interactions can affect the compound’s reactivity and its ability to act as a solvent or intermediate in chemical reactions .
Comparison with Similar Compounds
2-Decanone: Similar structure but with the carbonyl group at the second carbon.
4-Decanone: Carbonyl group at the fourth carbon.
3-Nonanone: One carbon shorter chain with the carbonyl group at the third carbon.
Uniqueness: 3-Decanone is unique due to its specific position of the carbonyl group, which influences its reactivity and applications. Its distinct odor also makes it valuable in the fragrance industry .
Properties
IUPAC Name |
decan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-5-6-7-8-9-10(11)4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLDYKIEURAVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061303 | |
Record name | 3-Decanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; citrus, orange, floral, slightly fatty odour | |
Record name | 3-Decanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11042 | |
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Record name | 3-Decanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-Decanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1050/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |
Record name | 3-Decanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1050/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.820-0.830 | |
Record name | 3-Decanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1050/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
928-80-3 | |
Record name | 3-Decanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Decanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Decanone | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3-Decanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.986 | |
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Record name | 3-DECANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBT4991PRJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Decanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
2.5 °C | |
Record name | 3-Decanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Decanone?
A1: this compound has a molecular formula of C10H20O and a molecular weight of 156.27 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, GC/MS analysis is commonly employed for the identification and characterization of this compound within complex mixtures, as demonstrated in studies examining its role as a pheromone component in insects. [, ]
Q3: How does this compound affect insects?
A3: this compound exhibits insecticidal and repellent properties against the maize weevil (Sithophilus zeamais). It demonstrates potent fumigant activity, effectively controlling weevil populations at low concentrations. [] It also acts as a repellent, deterring weevils from treated areas. []
Q4: What is the role of this compound in the ant species Myrmica scabrinodis?
A4: this compound is a component of the mandibular gland secretion of Myrmica scabrinodis. While not a primary attractant, its presence in the complex mixture likely contributes to the overall communication and behavioral responses within the ant colony. []
Q5: Are there any other insects where this compound plays a role in chemical communication?
A5: Research has identified this compound as a component in the mandibular gland secretions of various Myrmica ant species. Its presence in these complex mixtures suggests potential roles in alarm signaling, territorial marking, or other social interactions. []
Q6: Are there any studies on the stability of this compound under various conditions?
A6: While specific stability studies on this compound are limited in the provided research, its use in insect pheromone research suggests a degree of volatility under ambient conditions. Formulation strategies, such as encapsulation or incorporation into slow-release matrices, could potentially enhance its stability and persistence in specific applications.
Q7: Is there any information available on the toxicity of this compound?
A7: While the provided research focuses on specific applications like pest control and pheromone research, it lacks comprehensive toxicological data. Further investigations are needed to determine its potential impact on human health and the environment.
Q8: What about the environmental fate and degradation of this compound?
A8: The research primarily focuses on this compound's biological activity, leaving its environmental fate and degradation pathways unexplored. Investigating its biodegradability and potential for bioaccumulation is crucial for responsible use and risk assessment.
Q9: What analytical techniques are commonly used to detect and quantify this compound?
A9: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is frequently employed for the identification and quantification of this compound, especially in studies investigating its role as a pheromone component in insects and other organisms. [, , , ]
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